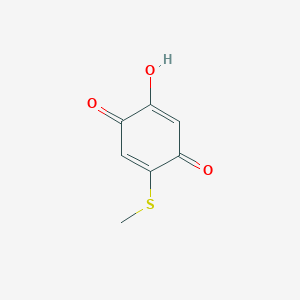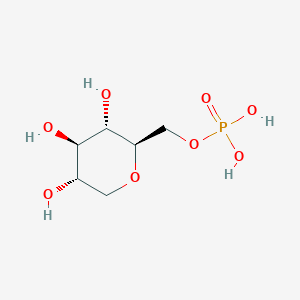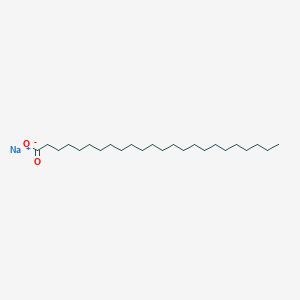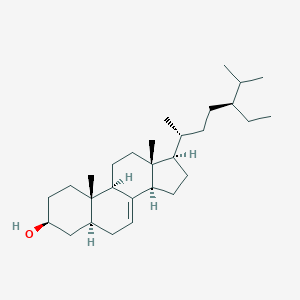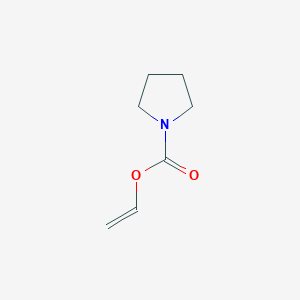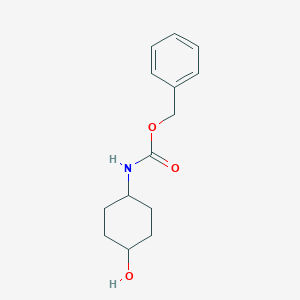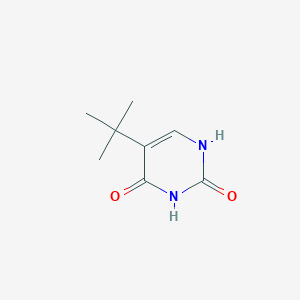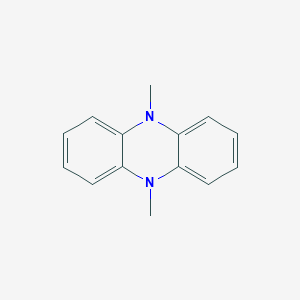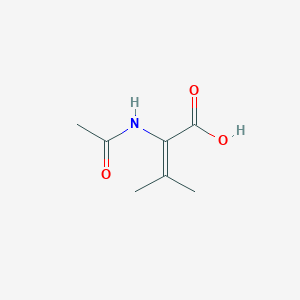
Crotonic acid, 2-acetamido-3-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Crotonic acid, 2-acetamido-3-methyl- is a type of organic compound that belongs to the family of carboxylic acids. It is commonly used as a reagent in various chemical reactions and is known for its unique properties. Crotonic acid, 2-acetamido-3-methyl- has been the focus of many scientific studies due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of crotonic acid, 2-acetamido-3-methyl- is not fully understood. However, studies have suggested that it may work by inhibiting the growth of bacteria or cancer cells through the disruption of key cellular processes.
Biochemical and Physiological Effects:
Crotonic acid, 2-acetamido-3-methyl- has been shown to have a number of biochemical and physiological effects. It has been found to be toxic to certain types of bacteria and cancer cells. It has also been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using crotonic acid, 2-acetamido-3-methyl- in lab experiments is its high yield synthesis method. Additionally, it has a number of potential applications in various fields. However, one limitation of using crotonic acid, 2-acetamido-3-methyl- is its potential toxicity, which may require additional safety precautions when handling.
Orientations Futures
There are a number of potential future directions for research on crotonic acid, 2-acetamido-3-methyl-. One area of interest is the development of new antibiotics based on its antibacterial properties. Additionally, further investigation into its potential use in cancer treatment may yield promising results. Finally, research into the use of crotonic acid, 2-acetamido-3-methyl- in the development of new materials for use in the electronics industry may also be an area of interest.
Méthodes De Synthèse
Crotonic acid, 2-acetamido-3-methyl- can be synthesized through a number of different methods. One common method involves the reaction of crotonic acid with acetamide and methylamine in the presence of a catalyst. Another method involves the reaction of crotonic acid with acetic anhydride and methylamine. Both methods result in the formation of crotonic acid, 2-acetamido-3-methyl- with high yields.
Applications De Recherche Scientifique
Crotonic acid, 2-acetamido-3-methyl- has been extensively studied for its potential applications in various fields. It has been found to have antibacterial properties and has been used in the development of new antibiotics. It has also been used in the synthesis of new materials for use in the electronics industry. Additionally, crotonic acid, 2-acetamido-3-methyl- has been investigated for its potential use in cancer treatment.
Propriétés
Numéro CAS |
6642-21-3 |
|---|---|
Nom du produit |
Crotonic acid, 2-acetamido-3-methyl- |
Formule moléculaire |
C7H11NO3 |
Poids moléculaire |
157.17 g/mol |
Nom IUPAC |
2-acetamido-3-methylbut-2-enoic acid |
InChI |
InChI=1S/C7H11NO3/c1-4(2)6(7(10)11)8-5(3)9/h1-3H3,(H,8,9)(H,10,11) |
Clé InChI |
VVBDLUDKPUDRKT-UHFFFAOYSA-N |
SMILES |
CC(=C(C(=O)O)NC(=O)C)C |
SMILES canonique |
CC(=C(C(=O)O)NC(=O)C)C |
Autres numéros CAS |
6642-21-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



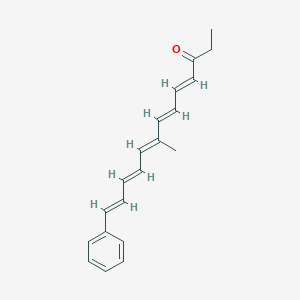
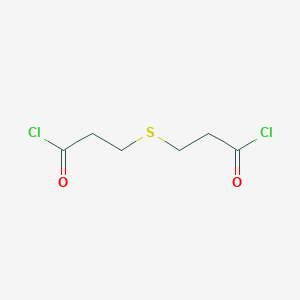
![2-[Acetyl(carboxymethyl)amino]benzoic acid](/img/structure/B96796.png)

